molecular formula C17H24O2 B573136 3,5-Di-tert-butylphenyl acrylate CAS No. 1223748-25-1

3,5-Di-tert-butylphenyl acrylate

Cat. No.: B573136
CAS No.: 1223748-25-1
M. Wt: 260.377
InChI Key: GMWRUVMAYZGSHK-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylphenyl acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an acrylate group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylphenyl acrylate typically involves the esterification of 3,5-Di-tert-butylphenol with acrylic acid or its derivatives. One common method is the reaction of 3,5-Di-tert-butylphenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-tert-butylphenyl acrylate can undergo various chemical reactions, including:

    Polymerization: The acrylate group can participate in free radical polymerization to form polymers with desirable properties.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-Di-tert-butylphenol and acrylic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be employed.

Major Products Formed:

    Polymerization: Polymers with acrylate backbones.

    Hydrolysis: 3,5-Di-tert-butylphenol and acrylic acid.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

3,5-Di-tert-butylphenyl acrylate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and resistance to oxidation.

    Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.

    Biological Studies: It can be used as a model compound to study the effects of steric hindrance on chemical reactivity and molecular interactions.

    Industrial Applications: The compound is used in the production of specialty polymers and resins for various industrial applications.

Comparison with Similar Compounds

    3,5-Di-tert-butylphenol: Similar structure but lacks the acrylate group.

    Phenyl acrylate: Lacks the tert-butyl groups on the phenyl ring.

    2,6-Di-tert-butylphenyl acrylate: Similar structure but with tert-butyl groups at different positions.

Uniqueness: 3,5-Di-tert-butylphenyl acrylate is unique due to the combination of the sterically hindered tert-butyl groups and the reactive acrylate group. This combination imparts specific properties to the compound, such as increased thermal stability and resistance to oxidation, making it valuable in the synthesis of high-performance polymers and materials.

Properties

IUPAC Name

(3,5-ditert-butylphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRUVMAYZGSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676548
Record name 3,5-Di-tert-butylphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-25-1
Record name 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Di-tert-butylphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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